An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,2,2-Tetrachloroethane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,2,2-Tetrachloroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrachloroethane, also known as acetylene tetrachloride, is a dense, colorless, non-flammable liquid with a sweet, chloroform-like odor.[1][2] Historically, it was utilized as a solvent for fats, oils, waxes, and in the manufacturing of other chlorinated hydrocarbons such as trichloroethylene and tetrachloroethylene.[1][3][4] However, due to its toxicity, its use has been significantly curtailed, and it is now primarily encountered as a chemical intermediate in closed systems.[3][5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 1,1,2,2-tetrachloroethane, tailored for a technical audience.
Chemical Structure and Identification
1,1,2,2-Tetrachloroethane is a halogenated hydrocarbon with the chemical formula C₂H₂Cl₄. Its structure consists of a two-carbon ethane backbone where two chlorine atoms are attached to each carbon atom.
Molecular Structure:
Caption: Molecular structure of 1,1,2,2-Tetrachloroethane.
Physicochemical Properties
A summary of the key physicochemical properties of 1,1,2,2-tetrachloroethane is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₂Cl₄ | [2] |
| Molecular Weight | 167.85 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweetish, chloroform-like | [1][2] |
| Melting Point | -42.5 °C | [2] |
| Boiling Point | 146.3 °C | [2] |
| Density | 1.586 g/mL at 25 °C | |
| Vapor Density | 5.8 (vs air) | |
| Vapor Pressure | 8 mmHg at 20 °C | |
| Solubility in Water | 2.9 g/L at 20 °C | [6] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform | [2] |
| Refractive Index (n20/D) | 1.494 |
Spectroscopic Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Single peak (singlet) around 5.9-6.0 ppm, indicative of the two equivalent protons. |
| ¹³C NMR | Single peak around 75 ppm, corresponding to the two equivalent carbon atoms. |
| FTIR | Characteristic C-H and C-Cl stretching and bending vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern due to the loss of chlorine and HCl. |
Reactivity and Decomposition
1,1,2,2-Tetrachloroethane is relatively stable under normal conditions but can undergo decomposition and various chemical reactions.
-
Thermal Decomposition: When heated, it decomposes to form trichloroethylene and hydrogen chloride.[2] At higher temperatures (above 600°C), more extensive pyrolysis occurs.[7]
-
Reaction with Bases: In the presence of a strong base, it can generate the highly explosive dichloroacetylene.[2]
-
Hydrolysis: It undergoes slow hydrolysis in water, a process that is faster under neutral to basic conditions, yielding trichloroethylene.[6]
-
Reaction with Metals: In the presence of metals like iron, aluminum, or zinc and boiling water or steam, it can be reduced to 1,2-dichloroethylene.[2]
Experimental Protocols
Determination of Melting Point (ASTM E324)
This method determines the melting range of organic chemicals.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube. For 1,1,2,2-tetrachloroethane, this would involve freezing a sample.
-
Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.
-
Data Collection: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last crystal melts (final melting point) are recorded to define the melting range.[8][9][10][11][12]
Determination of Boiling Point (ASTM D1120)
This method is used to determine the equilibrium boiling point of liquid chemicals.
Methodology:
-
Apparatus: A round-bottom flask, a condenser, a thermometer or thermocouple, and a heating source are assembled.[13][14][15][16]
-
Procedure: A measured volume of the liquid (e.g., 60 mL) and a few boiling chips are placed in the flask.[16] The liquid is heated to its boiling point, and the vapor is condensed and returned to the flask.
-
Data Collection: The temperature of the boiling liquid is recorded when it remains constant. This temperature is then corrected for atmospheric pressure to obtain the normal boiling point.[14]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements.[2][17][18][19]
Methodology:
-
Measurement of Pycnometer Mass: The mass of the clean, dry pycnometer is accurately determined.
-
Measurement with a Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.
-
Measurement with the Sample: The pycnometer is emptied, dried, and then filled with 1,1,2,2-tetrachloroethane at the same temperature. Its mass is then measured.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.[17][18]
Determination of Water Solubility
Methodology:
-
Sample Preparation: A known volume of distilled water is placed in a container at a constant temperature.
-
Procedure: A known mass or volume of 1,1,2,2-tetrachloroethane is added to the water. The mixture is agitated vigorously for a prolonged period to ensure equilibrium is reached.[20][21][22][23][24]
-
Separation: The mixture is allowed to stand, and the aqueous phase is carefully separated from any undissolved organic phase.
-
Analysis: The concentration of 1,1,2,2-tetrachloroethane in the aqueous phase is determined using an analytical technique such as gas chromatography.[22]
Synthesis of 1,1,2,2-Tetrachloroethane
The primary industrial synthesis involves the addition of chlorine to acetylene.[3][4][6][25][26]
Experimental Workflow:
Caption: Synthesis of 1,1,2,2-Tetrachloroethane from Acetylene and Chlorine.
Methodology:
-
Reactor Setup: A reaction vessel equipped with a stirrer, gas inlet, and reflux condenser is charged with a catalyst, such as ferric chloride, and 1,1,2,2-tetrachloroethane as the solvent.[6]
-
Reactant Introduction: Dry acetylene and chlorine gases are introduced into the reactor at a controlled rate. The reaction is exothermic, and the temperature is maintained by the refluxing solvent.
-
Reaction: The addition reaction proceeds to form 1,1,2,2-tetrachloroethane.
-
Purification: The product is purified by distillation.
Thermal Decomposition Experimental Workflow
Caption: Thermal Decomposition of 1,1,2,2-Tetrachloroethane.
Methodology:
-
Apparatus: A flow reactor system consisting of a vaporizer, a tube furnace, and a product collection/analysis system (e.g., gas chromatograph-mass spectrometer) is used.[27]
-
Procedure: A carrier gas (e.g., nitrogen) is passed through the vaporizer containing liquid 1,1,2,2-tetrachloroethane. The resulting gas mixture is then passed through the heated tube furnace.
-
Analysis: The products exiting the furnace are analyzed to identify and quantify the decomposition products at various temperatures.[7][27][28]
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of 1,1,2,2-tetrachloroethane (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[29][30][31][32][33] The solution should be free of solid particles.[33]
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer, with the instrument locking on the deuterium signal of the solvent.[30]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1][5][34][35][36] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[5][34]
-
Data Acquisition: A background spectrum of the empty cell or clean ATR crystal is recorded, followed by the spectrum of the sample.[1][35]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of 1,1,2,2-tetrachloroethane in a volatile solvent is prepared. For trace analysis in matrices like water, purge and trap or solid-phase microextraction (SPME) techniques can be used to concentrate the analyte.[37][38][39][40][41][42]
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components on a capillary column.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.[38]
-
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